Cas no 3581-70-2 (1-Propanol,2,2-dimethyl-, 1-benzoate)

1-Propanol,2,2-dimethyl-, 1-benzoate structure
3581-70-2 structure
Product Name:1-Propanol,2,2-dimethyl-, 1-benzoate
CAS No:3581-70-2
MF:C12H16O2
MW:192.254243850708
MDL:MFCD28365339
CID:320312
PubChem ID:219497
Update Time:2025-09-24

1-Propanol,2,2-dimethyl-, 1-benzoate Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,2,2-dimethyl-, 1-benzoate
    • 2,2-dimethylpropyl benzoate
    • 1-Propanol,2-dimethyl-, benzoate
    • AC1L56UX
    • AC1Q62R5
    • Benzoesaeure-neopentylester
    • benzoic acid neopentylester
    • CTK4H5390
    • neo-pentyl benzoate
    • Neopentyl benzoate
    • NSC895
    • O-neopentylbenzoate
    • SureCN444012
    • SCHEMBL444012
    • ZBPDCWGVJKTGND-UHFFFAOYSA-N
    • DTXSID40277113
    • NSC-895
    • Neopentyl benzoate #
    • 3581-70-2
    • Benzoic acid neopentyl ester
    • MDL: MFCD28365339
    • Inchi: 1S/C12H16O2/c1-12(2,3)9-14-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
    • InChI Key: ZBPDCWGVJKTGND-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1)=O)CC(C)(C)C

Computed Properties

  • Exact Mass: 192.11508
  • Monoisotopic Mass: 192.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 0.994
  • Boiling Point: 251.3°C at 760 mmHg
  • Flash Point: 110.4°C
  • Refractive Index: 1.496
  • PSA: 26.3

1-Propanol,2,2-dimethyl-, 1-benzoate Pricemore >>

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